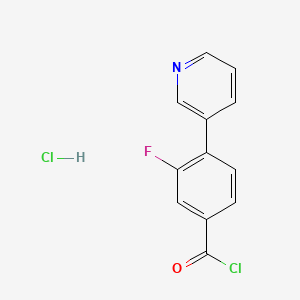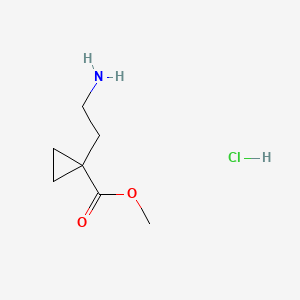
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is particularly interesting due to its structural properties and its role as a precursor in the synthesis of other important chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups. One common method is the reaction of 1-cyanocyclopropane-1-carboxylates with hydroxylamine and sodium acetate, which leads to the formation of 1-carbamoylcyclopropane-1-carboxylate derivatives . This intermediate can then be further reacted with methylating agents to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agricultural chemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as an ethylene agonist, mimicking the effects of the natural plant hormone ethylene . This interaction leads to various physiological responses, such as fruit ripening and leaf senescence. The compound binds to ethylene receptors, triggering a cascade of molecular events that result in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar ethylene-related activities.
1-Methylcyclopropene: Used in fruit preservation by inhibiting ethylene action.
Uniqueness
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features that allow it to act as an ethylene agonist. Its ability to enhance ethylene-related responses in plants makes it a valuable compound in agricultural research and applications .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(2-3-7)4-5-8;/h2-5,8H2,1H3;1H |
InChI-Schlüssel |
VTOUIWIQHMCQEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


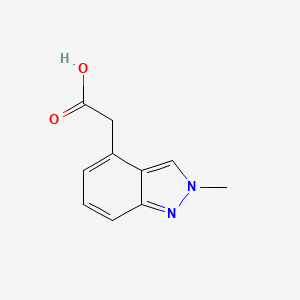
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
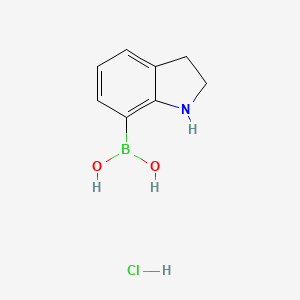
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
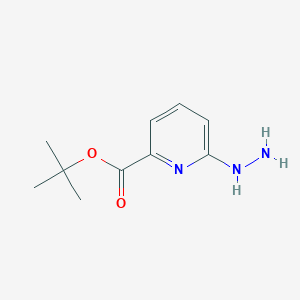
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
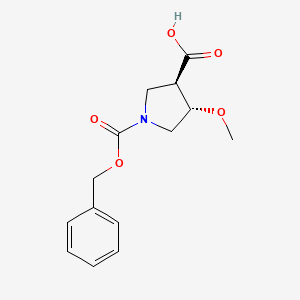
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)

![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
